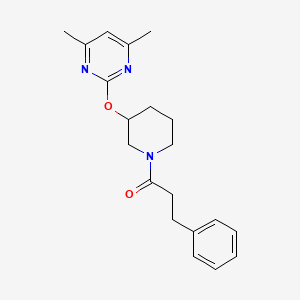

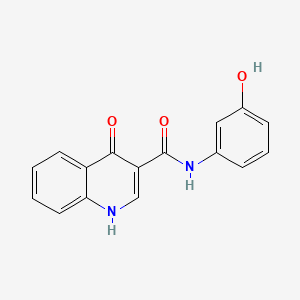

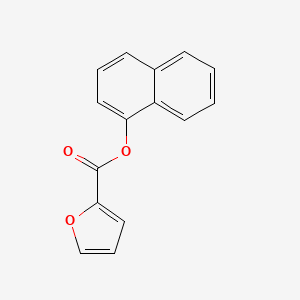

4-hydroxy-N-(3-hydroxyphenyl)quinoline-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They are valuable in drug research and development due to their interesting pharmaceutical and biological activities .

Synthesis Analysis

Quinoline derivatives can be synthesized using various protocols reported in the literature. Some well-known classical synthesis protocols include Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of this compound .Molecular Structure Analysis

Quinoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . It is an essential segment of both natural and synthetic compounds .Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions. The reaction pathway and the products can vary depending on the substitution on the heterocyclic pyridine ring .Scientific Research Applications

Diuretic Properties and Hypertension Remedy One research study discusses the diuretic properties of a related quinoline derivative, which suggests potential applications in developing new treatments for hypertension. The study found two polymorphic modifications of the compound, indicating different crystal packing and potential for varied biological activity (Shishkina et al., 2018).

Radioligand Development for Imaging Another study elaborates on the synthesis and evaluation of N-[11C]methylated quinoline-2-carboxamides as potential radioligands for visualizing peripheral benzodiazepine receptors, demonstrating the compound's utility in positron emission tomography (PET) imaging for assessing peripheral benzodiazepine type receptors in vivo (Matarrese et al., 2001).

Photophysical Properties Study Research into the synthesis and photophysical properties of azole-quinoline-based fluorophores inspired by excited-state intramolecular proton transfer (ESIPT) showcases the use of quinoline derivatives in developing advanced fluorescent materials. This study underlines the impact of solvent polarity on the emission properties of these compounds, which could be significant in designing new optical materials (Padalkar & Sekar, 2014).

Carbonic Anhydrase Inhibition A novel series of 8-substituted-N-(4-sulfamoylphenyl)quinoline-2-carboxamides was synthesized for the inhibition of carbonic anhydrase, showing significant inhibitory activity against multiple isoforms of human carbonic anhydrase. Such inhibitors have potential therapeutic applications in treating conditions like glaucoma, epilepsy, and mountain sickness (Thacker et al., 2019).

Analgesic and Anti-inflammatory Agents The analgesic and anti-inflammatory potential of cinchophen analogs, specifically the N-hydroxymethyl derivative of 2-phenyl-4-quinoline carboxamide, highlights the application of quinoline derivatives in developing new pain and inflammation treatments. This study identified compounds with significant analgesic and anti-inflammatory activity, offering insights into novel therapeutic agents (Mishra et al., 1988).

Mechanism of Action

Target of Action

The primary target of 4-hydroxy-N-(3-hydroxyphenyl)quinoline-3-carboxamide is the human S100A9 protein . S100A9 is a member of the S100 family of proteins and plays a significant role in the regulation of inflammatory processes and immune response . It can interact with Toll-like receptor 4 (TLR4) and receptor for advanced glycation end products (RAGE), both of which are involved in the pathogenesis of numerous inflammatory and autoimmune diseases .

Mode of Action

4-Hydroxy-N-(3-hydroxyphenyl)quinoline-3-carboxamide interacts with S100A9 in a manner that is strictly dependent on both Zn++ and Ca++ . This interaction inhibits the binding of S100A9 to RAGE and TLR4, thereby modulating the inflammatory response .

Biochemical Pathways

The interaction of 4-hydroxy-N-(3-hydroxyphenyl)quinoline-3-carboxamide with S100A9 affects the downstream signaling pathways of RAGE and TLR4 . These pathways play crucial roles in the immune response, inflammation, cell proliferation, and survival. By inhibiting S100A9’s interaction with RAGE and TLR4, this compound can potentially modulate these pathways and their downstream effects .

Result of Action

The result of the action of 4-hydroxy-N-(3-hydroxyphenyl)quinoline-3-carboxamide is the modulation of the immune response and inflammation. By inhibiting the interaction of S100A9 with RAGE and TLR4, it can potentially reduce inflammation and modulate immune responses, making it a potential therapeutic agent for various inflammatory and autoimmune diseases .

Action Environment

The action of 4-hydroxy-N-(3-hydroxyphenyl)quinoline-3-carboxamide can be influenced by various environmental factors. For instance, the presence of Zn++ and Ca++ is crucial for its interaction with S100A9 . Furthermore, factors such as pH, temperature, and the presence of other biological molecules can also influence its stability, action, and efficacy.

Future Directions

Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry. They play a major role in medicinal chemistry and are a vital scaffold for leads in drug discovery . Therefore, the future directions in this field could involve the development of new synthesis protocols and the exploration of new biological and pharmaceutical activities.

properties

IUPAC Name |

N-(3-hydroxyphenyl)-4-oxo-1H-quinoline-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O3/c19-11-5-3-4-10(8-11)18-16(21)13-9-17-14-7-2-1-6-12(14)15(13)20/h1-9,19H,(H,17,20)(H,18,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVTVSMXSXCRHRV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=CN2)C(=O)NC3=CC(=CC=C3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-hydroxy-N-(3-hydroxyphenyl)quinoline-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-(2-Chloro-6-fluorophenyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a][1,8]naphthyridine](/img/structure/B2397508.png)

![(4-((2-chlorobenzyl)thio)-2-(2-chlorophenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2397510.png)

![(2-bromo-5-methoxyphenyl)((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2397511.png)

![N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]propanamide](/img/structure/B2397516.png)

![3-chloro-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2397520.png)

![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B2397521.png)

![2-[2,4-dioxo-3-(2-phenylethyl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-1(2H)-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2397523.png)